molecular formula C15H13FN2OS B5750938 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide CAS No. 156005-06-0

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide

Cat. No.: B5750938
CAS No.: 156005-06-0
M. Wt: 288.3 g/mol
InChI Key: QYORTPNMEYAWPB-UHFFFAOYSA-N
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Description

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C15H13FN2OS. It is known for its unique structure, which includes a fluorine atom, a methylphenyl group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-methylphenylthiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to facilitate the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and carbamothioyl group play crucial roles in its reactivity and binding affinity. It may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide is unique due to its specific substitution pattern and the presence of both fluorine and carbamothioyl groups.

Properties

IUPAC Name

2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c1-10-6-8-11(9-7-10)17-15(20)18-14(19)12-4-2-3-5-13(12)16/h2-9H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYORTPNMEYAWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358220
Record name 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156005-06-0
Record name 2-fluoro-N-[(4-methylphenyl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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